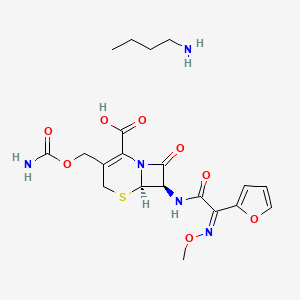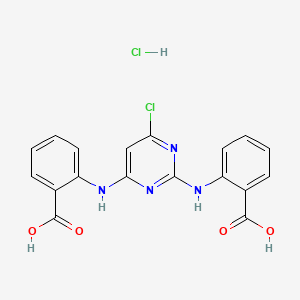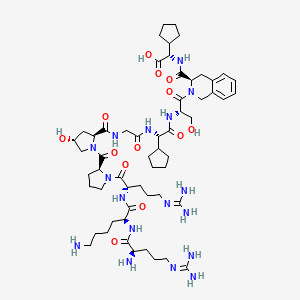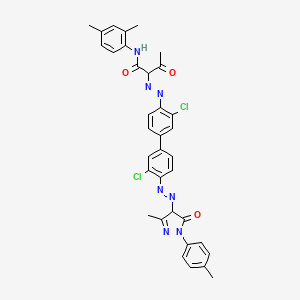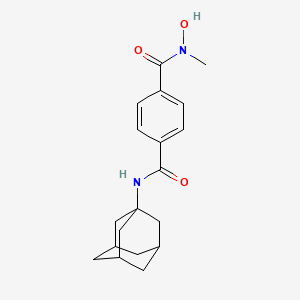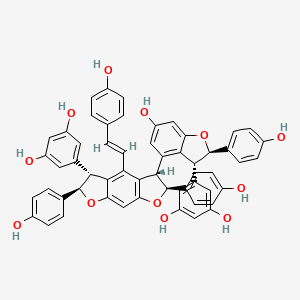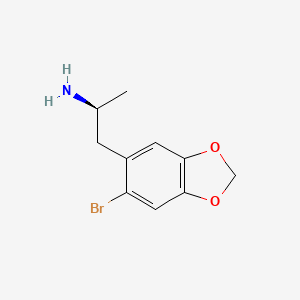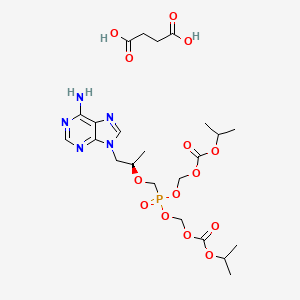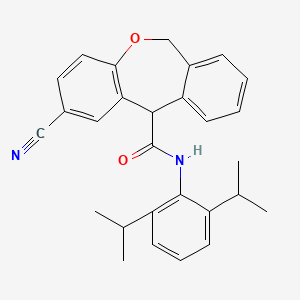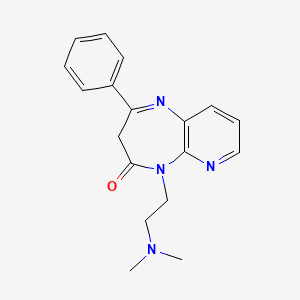
N-Methyl-2-(4-(heptylthio)-2,5-dimethoxyphenyl)ethylamine maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-2-(4-(heptylthio)-2,5-dimethoxyphenyl)ethylamine maleate is a complex organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a heptylthio group and two methoxy groups attached to a phenyl ring, along with an ethylamine side chain. The maleate salt form enhances its stability and solubility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(4-(heptylthio)-2,5-dimethoxyphenyl)ethylamine maleate typically involves multiple steps:
Formation of the Phenyl Ring Substituents:
Introduction of the Heptylthio Group: The heptylthio group is introduced via a nucleophilic substitution reaction, where a heptylthiol reacts with a suitable leaving group on the phenyl ring.
Formation of the Ethylamine Side Chain: The ethylamine side chain is introduced through reductive amination, where an aldehyde or ketone precursor reacts with methylamine in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the Maleate Salt: The final step involves the reaction of the free base with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-2-(4-(heptylthio)-2,5-dimethoxyphenyl)ethylamine maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or heptylthio groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amines.
Substitution: Alkylated or arylated derivatives.
Aplicaciones Científicas De Investigación
N-Methyl-2-(4-(heptylthio)-2,5-dimethoxyphenyl)ethylamine maleate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its interactions with biological macromolecules, including proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Methyl-2-(4-(heptylthio)-2,5-dimethoxyphenyl)ethylamine maleate involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with receptors and enzymes, modulating their activity.
Pathways Involved: It influences signaling pathways related to neurotransmission and cellular metabolism.
Comparación Con Compuestos Similares
N-Methyl-2-(4-(heptylthio)-2,5-dimethoxyphenyl)ethylamine maleate can be compared with other phenethylamines:
Similar Compounds: 2,5-Dimethoxy-4-methylamphetamine, 2,5-Dimethoxy-4-ethylamphetamine.
Uniqueness: The presence of the heptylthio group and the maleate salt form distinguishes it from other phenethylamines, providing unique chemical and biological properties.
Propiedades
Número CAS |
129658-31-7 |
|---|---|
Fórmula molecular |
C22H35NO6S |
Peso molecular |
441.6 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;2-(4-heptylsulfanyl-2,5-dimethoxyphenyl)-N-methylethanamine |
InChI |
InChI=1S/C18H31NO2S.C4H4O4/c1-5-6-7-8-9-12-22-18-14-16(20-3)15(10-11-19-2)13-17(18)21-4;5-3(6)1-2-4(7)8/h13-14,19H,5-12H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
IGGYDCCELBGULX-WLHGVMLRSA-N |
SMILES isomérico |
CCCCCCCSC1=C(C=C(C(=C1)OC)CCNC)OC.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CCCCCCCSC1=C(C=C(C(=C1)OC)CCNC)OC.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


